molecular formula C20H15F5N2O3 B11352367 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(pentafluorophenoxy)ethanone

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(pentafluorophenoxy)ethanone

Cat. No.: B11352367
M. Wt: 426.3 g/mol
InChI Key: VEMYBTSFKKRLGS-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pentafluorophenoxy group

Preparation Methods

The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Piperidine Ring Introduction: The benzoxazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Attachment of the Pentafluorophenoxy Group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorophenoxy group, where nucleophiles can replace one or more fluorine atoms.

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups .

Comparison with Similar Compounds

Similar compounds to 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(2,3,4,5,6-PENTAFLUOROPHENOXY)ETHAN-1-ONE include other benzoxazole derivatives, piperidine-containing compounds, and fluorinated aromatic compounds. These similar compounds may share some properties but differ in their specific applications and reactivity. For example:

Properties

Molecular Formula

C20H15F5N2O3

Molecular Weight

426.3 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(2,3,4,5,6-pentafluorophenoxy)ethanone

InChI

InChI=1S/C20H15F5N2O3/c21-14-15(22)17(24)19(18(25)16(14)23)29-9-13(28)27-7-5-10(6-8-27)20-26-11-3-1-2-4-12(11)30-20/h1-4,10H,5-9H2

InChI Key

VEMYBTSFKKRLGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)COC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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